Lipophilicity (computed LogP) Compared Directly with 1,1‑Dioxide Analog
The target compound exhibits a computed LogP of 2.71, which is approximately 1.8 units higher than the XLogP3 of 0.9 reported for the corresponding 1,1‑dioxide (sulfone) analog, 3‑(1‑pyrrolidinyl)‑1,2‑benzisothiazole 1,1‑dioxide [1] . This difference places the target compound in a more CNS‑penetrant lipophilicity range while retaining sufficient polarity for aqueous solubility.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.71 |
| Comparator Or Baseline | 3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide, XLogP3 0.9 |
| Quantified Difference | Δ LogP ≈ 1.8 log units |
| Conditions | Computed descriptors from validated cheminformatics algorithms (PubChem/Molbase) |
Why This Matters
A ΔLogP of ~1.8 dictates fundamentally different ADME predictions, meaning the two compounds cannot substitute each other without altering bioavailability, tissue distribution, and formulation strategy.
- [1] PubChem CID 216689. 3-(1-pyrrolidinyl)-1,2-benzisothiazole 1,1-dioxide. XLogP3 0.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/216689 View Source
